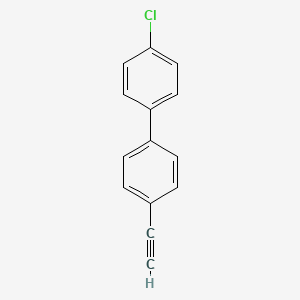

4-Chloro-4'-ethynyl-1,1'-biphenyl

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-chloro-4-(4-ethynylphenyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl/c1-2-11-3-5-12(6-4-11)13-7-9-14(15)10-8-13/h1,3-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAIYZSYSSLLGMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Mechanistic Investigations

Transition Metal-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are fundamental to the synthesis of 4-Chloro-4'-ethynyl-1,1'-biphenyl, enabling the precise formation of carbon-carbon bonds that define its structure. Palladium and copper catalysts are central to these transformations.

The Sonogashira cross-coupling reaction is a cornerstone for the formation of C(sp²)–C(sp) bonds, making it an indispensable tool for synthesizing aryl alkynes like this compound. researchgate.netresearchgate.net This reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. researchgate.netuni-rostock.de

The synthesis can be envisioned through two primary Sonogashira pathways:

Coupling of 4-chloro-4'-iodobiphenyl (B2652136) with a protected or terminal alkyne source.

Coupling of 4-ethynyl-1-halobenzene with a 4-chlorophenylboronic acid derivative (in a sequential Suzuki-Sonogashira approach) or another suitable coupling partner.

The reaction proceeds through a catalytic cycle involving both palladium and copper. The palladium(0) species undergoes oxidative addition with the aryl halide. Simultaneously, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. figshare.com Transmetalation from copper to the palladium(II) complex, followed by reductive elimination, yields the final arylethynyl product and regenerates the palladium(0) catalyst. uni-rostock.de

Advanced applications of this reaction include copper-free protocols, which have been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling). nih.govunibo.it These systems often require more specialized ligands and conditions. Furthermore, mechanochemical (ball-milling) approaches have been developed for Sonogashira couplings, offering a more sustainable, solvent-free alternative for synthesizing materials-oriented aromatic alkynes, including reactions with 4-ethynyl-1,1′-biphenyl. rsc.org For instance, the solid-state cross-coupling of 4-ethynyl-1,1′-biphenyl with 2-chloronaphthalene (B1664065) has been demonstrated using high-temperature ball milling. rsc.org

The reaction is versatile, as demonstrated by the synthesis of complex enynones where 4-ethynyl-1,1'-biphenyl (B107389) is used as a building block. mdpi.com However, challenges can arise, particularly with less reactive aryl chlorides, which may require harsher conditions or highly active catalyst systems. bohrium.comresearchgate.net

The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for constructing the C(sp²)-C(sp²) bond that forms the biphenyl (B1667301) backbone of the target molecule. rsc.orglibretexts.org This palladium-catalyzed reaction involves the cross-coupling of an organoboron compound (like a boronic acid or ester) with an organohalide. uni-rostock.delibretexts.org

To synthesize the 4-chloro-1,1'-biphenyl (B8660220) core, two main strategies can be employed:

Strategy A: Coupling of 4-chlorophenylboronic acid with a 1-halo-4-X-benzene (where X will later be converted to the ethynyl (B1212043) group).

Strategy B: Coupling of a 4-X-phenylboronic acid (where X is a precursor to the ethynyl group) with a 1-chloro-4-halobenzene.

The catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex. libretexts.org This is followed by transmetalation with the organoboron species, a step that is facilitated by a base. The final step is reductive elimination, which forms the biphenyl C-C bond and regenerates the Pd(0) catalyst. uni-rostock.delibretexts.org A variety of palladium sources, ligands, and bases can be used to optimize the reaction for specific substrates. uwindsor.camdpi.com For example, the reaction of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with various aryl-boronic acids using Pd(PPh₃)₄ and K₃PO₄ in aqueous 1,4-Dioxane has been shown to produce biphenyl derivatives in good yields. mdpi.com

| Catalyst | Base | Solvent | Temperature (°C) | Notes |

| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | Good yields for electron-rich boronic acids. mdpi.com |

| Pd(OAc)₂ / n-Bu₂PAd₂ | Cs₂CO₃ | Toluene/H₂O | 100 | Used for coupling with cyclic alkyl trifluoroborates. whiterose.ac.uk |

| Pd(PPh₃)₄ | Na₂CO₃ | THF/H₂O | Reflux | A common system, though Na₂CO₃ can be ineffective for sterically hindered substrates. uwindsor.ca |

| Pd₂(dba)₃ / dppb | Aqueous HCO₂H | Dioxane | 80 | Used in a double-Suzuki reaction context. acs.org |

This method's high functional group tolerance makes it ideal for use with complex substrates, allowing the biphenyl scaffold to be constructed without affecting the chloro-substituent or a protected ethynyl group. gre.ac.uk

While the Sonogashira and Suzuki reactions are primary methods, other transition metal-catalyzed reactions are relevant to the synthesis of this compound and its derivatives.

Palladium-Catalyzed Reactions:

Heck Coupling: This reaction could be used to form the biphenyl scaffold by coupling an aryl halide with an alkene, followed by subsequent transformations.

Negishi Coupling: Involving an organozinc reagent, this offers an alternative to Suzuki coupling for forming the C-C biphenyl bond.

Stille Coupling: This reaction uses organotin reagents and is another powerful tool for C(sp²)-C(sp²) bond formation.

Hirao Reaction: This is a palladium-catalyzed cross-coupling reaction between aryl halides and secondary phosphine (B1218219) oxides, which can be used to introduce phosphorus-containing functionalities. semanticscholar.org

Copper-Catalyzed Reactions:

Ullmann Reaction: A classical method for synthesizing symmetrical and unsymmetrical biphenyls via the copper-promoted coupling of two aryl halides. rsc.org

Glaser Coupling: This is a copper-catalyzed homocoupling of terminal alkynes. While often an undesirable side reaction in Sonogashira couplings, it can be used intentionally to synthesize symmetrical diynes from a precursor like 4-ethynyl-1,1'-biphenyl. gelest.com

These alternative methods provide a broader synthetic toolkit, allowing chemists to choose the most appropriate reaction based on substrate availability, functional group tolerance, and desired yield. rsc.orgbohrium.com

Once the this compound scaffold is synthesized, the terminal alkyne group becomes a site for further functionalization. Gold(I) complexes are exceptional catalysts for the electrophilic activation of alkynes, making them susceptible to attack by a wide range of nucleophiles under mild conditions. thieme-connect.comresearchgate.net

The general mechanism involves the formation of a π-complex between the cationic gold(I) center and the alkyne, which activates the triple bond. mdpi.com This activation facilitates various transformations:

Hydrofunctionalization: This includes the addition of water (hydration), alcohols (hydroalkoxylation), or amines (hydroamination) across the triple bond. mdpi.com For a terminal alkyne like that in the target molecule, these additions typically follow Markovnikov regioselectivity, yielding a methyl ketone upon hydration. mdpi.com

Hydrofluorination: Gold catalysts can mediate the hydrofluorination of terminal alkynes using sources like potassium bifluoride (KHF₂), producing monofluoroalkenes. rsc.org

Oxidative Multifunctionalization: In more complex transformations, gold catalysts can enable the reaction of terminal alkynes with multiple components. For example, a three-component reaction of a terminal alkyne, an alcohol, and a quinone monoimine can install three new oxygen-containing groups across the original triple bond. acs.orgnih.gov

The reactivity can be finely tuned by modifying the ligands on the gold catalyst, which influences its steric and electronic properties. researchgate.net However, the linear geometry of gold(I)-alkyne complexes can make enantioselective transformations challenging. thieme-connect.com

Regioselective Functionalization and Protecting Group Chemistry

The presence of multiple reactive sites on this compound necessitates careful control over reaction conditions and the use of protecting groups to achieve regioselectivity.

The proton on the terminal alkyne of this compound is acidic and can interfere with many reactions, particularly the metal-catalyzed cross-couplings (like Suzuki) used to build the biphenyl core. Therefore, it is often necessary to "protect" this group during synthesis and then "deprotect" it at a later stage. ccspublishing.org.cn

Silyl (B83357) groups are the most common protecting groups for terminal alkynes due to their ease of introduction, stability under a range of reaction conditions (including Sonogashira and Suzuki couplings), and reliable removal. gelest.comnih.govthieme-connect.com

Introduction: The alkyne is typically deprotonated with a strong base (e.g., n-BuLi or a Grignard reagent) and then reacted with a silyl halide (e.g., trimethylsilyl (B98337) chloride, TMSCl).

Deprotection: The C-Si bond can be cleaved under mild conditions, which preserves other functional groups on the molecule. The choice of reagent often depends on the specific silyl group used, with bulkier groups requiring stronger conditions for removal. gelest.com

| Protecting Group | Abbreviation | Common Deprotection Reagent(s) | Notes |

| Trimethylsilyl | TMS | K₂CO₃/MeOH; TBAF | The most common and easily removed silyl group. ccspublishing.org.cnnih.gov |

| Triethylsilyl | TES | TBAF | More sterically hindered than TMS, offering greater stability. nih.gov |

| tert-Butyldimethylsilyl | TBDMS/TBS | TBAF | Offers significant steric bulk and stability. nih.gov |

| Triisopropylsilyl | TIPS | TBAF; AgF/MeOH | Very bulky, providing high stability. Can be selectively removed. nih.govgelest.comscielo.org.mx |

The differential stability of various silyl groups allows for strategies of selective deprotection. For example, a TMS group can be removed with a mild base like K₂CO₃ while a TIPS group on the same molecule remains intact, enabling sequential reactions at different alkyne sites. nih.govgelest.com This strategic use of protecting groups is crucial for the successful synthesis of complex molecules derived from this compound. ccspublishing.org.cn

Radical-Mediated Synthetic Pathways

Radical-mediated reactions offer an alternative approach to the synthesis of complex aromatic compounds, often proceeding under mild conditions and exhibiting unique reactivity patterns compared to traditional ionic reactions. The formation of the this compound could potentially be achieved through a radical pathway, particularly for the introduction of the ethynyl group.

One possible strategy involves the generation of a 4-chlorobiphenyl (B17849) radical, which could then react with an ethynylating agent. The reaction of 4-chlorobiphenyl with the nitrate (B79036) radical (NO₃•), for example, has been studied and shown to proceed through the formation of a charge-transfer complex, leading to functionalized biphenyls. nih.gov While this specific study focused on nitration, it demonstrates the feasibility of generating a radical species from a chlorinated biphenyl.

The subsequent ethynylation of an aryl radical is a more challenging transformation. However, advancements in photoredox catalysis have enabled the coupling of aryl chlorides with various partners through radical intermediates. These methods often employ a photocatalyst that, upon excitation with visible light, can facilitate the reduction of the aryl chloride to form an aryl radical. This reactive intermediate can then engage in the desired bond-forming reaction.

While a specific protocol for the radical ethynylation of 4-chlorobiphenyl to directly yield this compound is not prominently described in the literature, the fundamental principles of radical chemistry suggest its potential. The development of novel radical ethynylating reagents and catalytic systems will be crucial for the advancement of this approach.

Stereoselective Synthesis and Chirality Induction in Related Systems

Biphenyls possessing axial chirality, known as atropisomers, are of significant importance as chiral ligands in asymmetric catalysis and as components of biologically active molecules. The synthesis of enantiomerically pure biphenyls is a challenging yet rewarding endeavor. While this compound itself is not chiral, the principles of stereoselective synthesis and chirality induction are highly relevant to the broader class of substituted biphenyls.

Atroposelective synthesis aims to control the stereochemistry of the biphenyl axis during its formation. This can be achieved through various strategies, including the use of chiral auxiliaries, chiral catalysts, or by exploiting the transfer of chirality from a pre-existing stereocenter.

In the context of the synthetic methods discussed, atroposelective versions of the Suzuki-Miyaura and Sonogashira couplings have been developed. These reactions often employ chiral phosphine ligands that coordinate to the palladium catalyst, creating a chiral environment that influences the stereochemical outcome of the coupling reaction. This approach has been successfully used to synthesize a variety of axially chiral biaryl compounds with high enantiomeric excess.

For example, the atroposelective Sonogashira coupling of a chiral, non-racemic aryl halide with a terminal alkyne can lead to the formation of an enantioenriched alkynylated biphenyl. The success of such a reaction depends on the careful design of the chiral ligand and the optimization of the reaction conditions to maximize the stereochemical control.

Furthermore, the concept of directed ortho-metalation can also be extended to stereoselective synthesis. By using a chiral directing group, it is possible to achieve an enantioselective deprotonation, leading to the formation of a chiral organometallic intermediate that can then be trapped with an electrophile to yield an enantioenriched product.

While these methods have not been specifically applied to the synthesis of this compound, they represent the state-of-the-art in the stereocontrolled synthesis of related biphenyl systems and offer a blueprint for the future development of chiral analogues of the target molecule.

Elucidation of Electronic Structure and Reactivity Through Theoretical and Spectroscopic Analysis

High-Resolution Spectroscopic Characterization

High-resolution spectroscopy is fundamental to the unambiguous identification and detailed structural analysis of 4-Chloro-4'-ethynyl-1,1'-biphenyl. Techniques such as Nuclear Magnetic Resonance (NMR), vibrational (IR and Raman), and electronic (UV-Vis) spectroscopy each provide a unique piece of the puzzle in constructing a comprehensive understanding of the molecule's properties.

NMR spectroscopy is a cornerstone technique for determining the carbon skeleton and the electronic environment of nuclei within a molecule. For substituted biphenyls, both ¹H and ¹³C NMR provide critical data on how substituents influence the electron density across the two aromatic rings.

The chemical shifts in ¹³C and ¹H NMR spectra of substituted biphenyls are sensitive to the electronic effects of the substituents. acs.orgnii.ac.jp In this compound, the chlorine atom acts as an electron-withdrawing group through induction but a weak electron-donating group through resonance. The ethynyl (B1212043) group is also electron-withdrawing. These substituent effects perturb the chemical shifts of the aromatic protons and carbons compared to unsubstituted biphenyl (B1667301). acs.orgnii.ac.jp

In 4-substituted biphenyls, the substituent-induced chemical shifts (SCS) for the carbons of the substituted ring are well-documented. nii.ac.jp For the remote, unsubstituted ring, the electronic effects are transmitted through the biphenyl system, leading to predictable, albeit smaller, changes in chemical shifts. acs.org The charge densities are considered the primary determinants of these shifts. cas.cz For instance, in p-substituted phenylethynes, the chemical shift of the α-carbon of the ethynyl group often shows an "inverse trend," where electron-attracting groups lead to a high-field (lower ppm) shift. nii.ac.jp

| Nucleus | Position | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H | Aromatic | 7.30 - 7.80 | Complex multiplet pattern (AA'BB' system for each ring). chemicalbook.comasm.org |

| ¹H | Ethynyl (C≡C-H) | ~3.1 | Singlet, characteristic for terminal alkynes. |

| ¹³C | C-Cl | ~134 | Influenced by the inductive effect of chlorine. nii.ac.jp |

| ¹³C | C-C≡CH | ~122 | Carbon attached to the alkyne group. rsc.org |

| ¹³C | Aromatic (unsubstituted carbons) | 127 - 141 | Range includes ipso-carbons and other aromatic carbons. acs.orgrsc.org |

| ¹³C | Ethynyl (C≡CH) | ~89 | Terminal alkyne carbon. rsc.org |

| ¹³C | Ethynyl (C≡CH) | ~80 | Internal alkyne carbon. rsc.org |

To definitively assign the proton and carbon signals and to understand the spatial relationships within the molecule, two-dimensional (2D) NMR experiments are invaluable. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) are used to correlate directly bonded proton and carbon atoms, while Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range (2-3 bond) C-H couplings. asm.org

For a molecule like this compound, an HMBC experiment would be crucial to confirm the connectivity between the two phenyl rings and the respective substituents. For example, it would show a correlation between the protons on one ring and the ipso-carbon of the other ring. asm.org Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) could provide information about the through-space proximity of protons, which is essential for determining the torsional angle between the two phenyl rings—a key conformational feature of biphenyl systems. acs.org Studies on other biphenyls have successfully used 2D NMR to elucidate the structure of complex metabolites and orientational ordering in liquid crystalline phases. asm.orgtandfonline.com

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a characteristic "fingerprint." For this compound, key functional groups give rise to distinct absorption bands. mdpi.com

The FT-IR spectrum is expected to show a sharp, weak band around 3300 cm⁻¹ corresponding to the ≡C-H stretching vibration of the terminal alkyne. The C≡C triple bond stretch appears as a weak to medium band in the 2100-2260 cm⁻¹ region. mdpi.com Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹. mdpi.com The spectrum will also feature characteristic bands for the biphenyl core, including C=C stretching vibrations within the aromatic rings around 1600 cm⁻¹ and 1450 cm⁻¹. researchgate.net The C-Cl stretching vibration usually appears in the fingerprint region, typically between 800 and 600 cm⁻¹.

Raman spectroscopy provides complementary information. Non-polar bonds like the C≡C bond often give a strong Raman signal. Common features for chlorobiphenyls in Raman spectra include strong peaks around 1600, 1280, 1030, and 1000 cm⁻¹. researchgate.net

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|

| Alkyne ≡C-H Stretch | ~3300 | Sharp, Weak-Medium |

| Aromatic C-H Stretch | 3100 - 3000 | Variable |

| Alkyne C≡C Stretch | 2260 - 2100 | Weak, Sharp |

| Aromatic C=C Stretch | 1620 - 1580, 1500 - 1400 | Medium-Strong |

| Aromatic C-H Bending (Out-of-plane) | 900 - 675 | Strong |

| Aryl C-Cl Stretch | 800 - 600 | Strong |

UV-Vis spectroscopy provides information on the electronic transitions within a molecule by measuring the absorption of light. The extended π-conjugated system of this compound, which spans both phenyl rings and the ethynyl group, is expected to absorb in the UV region. The primary absorption band in biphenyls, often called the "conjugation band," is due to a π→π* transition and is sensitive to the torsional angle between the rings. oup.com

In related ethynyl-substituted biphenyl and terphenyl systems, absorption maxima (λmax) are typically observed between 280 nm and 320 nm. nih.govacs.org For example, a linear trimer containing a biphenylene (B1199973)–ethynylene unit showed a λmax around 297 nm. nih.gov Substitution can shift this maximum; alkyl substitution, for instance, tends to cause a redshift. nih.govacs.org The presence of the chloro and ethynyl groups will influence the energy of the molecular orbitals and thus the precise position and intensity of the absorption bands.

Some arylene-ethynylene compounds are known to be fluorescent, emitting light after being electronically excited. d-nb.infochimicatechnoacta.ru The photoluminescence spectrum of this compound, if fluorescent, would provide information about the energy of its lowest excited singlet state. The emission wavelength and quantum yield would be influenced by the molecular structure, conformation, and solvent environment. acs.orgresearchgate.net For instance, ring closure in arylene ethynylene macrocycles can lead to significant shifts in emission maxima, indicating changes in the nature of the excited state. acs.org

| Compound | λmax (nm) | Solvent | Reference |

|---|---|---|---|

| Biphenylene-ethynylene cyclic trimer (1b) | ~300 | Various | nih.gov |

| Terphenylene-ethynylene cyclic trimer (2b) | 315 | Various | nih.gov |

| Ethynyl-substituted p-quinquephenyl (B1295331) (18) | 296, 342, 364 | CHCl₃ | acs.org |

This compound is an achiral molecule and therefore will not exhibit a signal in electronic circular dichroism (ECD) spectroscopy. However, the study of chiral, structurally related biphenyls provides crucial insight into the relationship between three-dimensional structure and electronic properties in these systems. researchgate.net

Atropisomeric biphenyls, which are chiral due to hindered rotation around the central C-C single bond, are classic subjects of chiroptical studies. rsc.orgrsc.org The ECD spectra of these molecules are dominated by the exciton (B1674681) coupling between the π→π* transitions of the two aromatic rings. researchgate.net The sign and intensity of the observed Cotton effects are directly related to the absolute configuration (the dihedral angle between the rings). For example, studies on 2,2′-bridged biphenyls have shown that the ECD spectrum typically features a long-wave Cotton effect and a short-wave "conjugation band" Cotton effect, whose signs can be used to assign the S or R configuration. rsc.orgrsc.org These studies demonstrate how chiroptical techniques can reveal subtle conformational details of the biphenyl skeleton that are not accessible through other spectroscopic methods. oup.comacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Electronic Insights

Quantum Chemical Modeling and Computational Studies

Theoretical and computational chemistry provide powerful tools for understanding the electronic structure and predicting the reactivity of complex organic molecules like this compound. These methods allow for the investigation of molecular properties that may be difficult or impossible to measure experimentally.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) has become a principal method for studying the structural and electronic properties of biphenyl derivatives. acs.org DFT calculations are instrumental in gathering key structural information and providing insights into stability, reactive sites, and electronic characteristics. acs.org For molecules in the 4-X-4'-[(4''-Y-phenyl)ethynyl]biphenyl series, DFT has been effectively used to study rotational barriers, the polarization of the triple bond, and molecular dipole moments. researchgate.net

The conformation of biphenyl systems is defined by the torsional or dihedral angle (φ) between the two phenyl rings. This rotation is subject to an energy barrier that arises from steric hindrance and electronic effects. In the case of this compound, the inter-ring rotational barrier is a key determinant of its three-dimensional structure and potential for applications in areas like liquid crystals. researchgate.net

Computational studies on homologous series of substituted biphenyls have shown that the equilibrium angle (θeq) and the torsional barriers at 0° (planar conformation) and 90° (perpendicular conformation) are generally not highly sensitive to the nature of the substituents. researchgate.net The rotational barrier in the parent biphenyl molecule is approximately 13.7 kJ/mol as determined by calculations at the HF/6-31G* level. nist.gov For substituted biphenyls, including chlorinated derivatives, the potential energy function for this rotation can be simulated using a two-term Fourier expansion, V(φ) = V2(1 − cos2φ) + V4(1 − cos 4φ), to determine the energy coefficients. researchgate.net

Table 1: Representative Calculated Rotational Barriers for Biphenyl and Related Compounds

| Compound | Approximate Rotor Type | Barrier (kJ mol⁻¹) | Reference |

|---|---|---|---|

| Biphenyl | C₆H₅ | 13.7 | nist.gov |

| 1,3-Butadiene | C₂H₃ | 25.3 | nist.gov |

| Styrene | C₂H₃ | 12.0 | nist.gov |

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. nih.goveurjchem.com

Table 2: Conceptual HOMO-LUMO Contributions in this compound

| Orbital | Expected Primary Locus | Role in Reactivity |

|---|---|---|

| HOMO | Ethynylphenyl group (electron-donating) | Electron donor in reactions with electrophiles |

| LUMO | Chlorophenyl group (electron-withdrawing) | Electron acceptor in reactions with nucleophiles |

Theoretical studies using DFT are employed to calculate the magnitude and direction of the molecular dipole moment. researchgate.net Such investigations also extend to the polarization of specific bonds, such as the acetylenic triple bond, which is crucial for understanding intermolecular interactions and the material's response to an external electric field. researchgate.net These properties are particularly important for the design of materials with specific nonlinear optical (NLO) characteristics. acs.org

Advanced Computational Spectroscopic Predictions

Computational methods, particularly DFT, are widely used to predict various types of molecular spectra. researchgate.net Theoretical calculations can provide vibrational (FT-IR, Raman), nuclear magnetic resonance (¹H and ¹³C NMR), and electronic (UV-Vis) spectra that can be compared with experimental data to confirm molecular structures. researchgate.net

For this compound, DFT calculations using appropriate functionals and basis sets (e.g., B3LYP/6-311+G) can predict the frequencies and intensities of vibrational modes associated with the C-Cl stretch, C≡C stretch, aromatic C-H stretches, and skeletal vibrations of the biphenyl core. researchgate.net Similarly, the Gauge-Independent Atomic Orbital (GIAO) method can be used to estimate ¹H and ¹³C NMR chemical shifts, which can then be compared to experimental spectra for structural validation. researchgate.net Experimental spectroscopic data for what is likely this compound report ¹³C NMR signals at δ 141.4, 140.3, 132.5, 129.0, 127.8, 127.1, 127.1, and 121.1 ppm. rsc.org Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the conjugated π-system. researchgate.net

Table 3: Spectroscopic Data Amenable to Computational Prediction

| Spectroscopy Type | Computational Method | Information Obtained |

|---|---|---|

| FT-IR / FT-Raman | DFT | Vibrational frequencies and intensities |

| NMR (¹H, ¹³C) | GIAO | Chemical shifts and coupling constants |

| UV-Vis | TD-DFT | Electronic transition energies and oscillator strengths |

Reaction Mechanism Elucidation via Theoretical Calculations

Theoretical calculations are a cornerstone for elucidating the mechanisms of chemical reactions. acs.org By mapping the potential energy surface, computational chemistry can identify transition states, intermediates, and reaction pathways, providing a detailed, atomistic understanding of how a reaction proceeds.

For this compound, theoretical studies can be applied to a variety of reactions. For instance, in hydrosilylation reactions involving the ethynyl group, calculations can help explain the observed stereoselectivity. ub.edu.ar For reactions involving the biphenyl core, such as transition metal-catalyzed C-H functionalization, computational modeling can clarify the role of the catalyst and directing groups in achieving controlled, unidirectional motion or functionalization at a specific site. bris.ac.uk These calculations are vital for optimizing reaction conditions and for the rational design of new synthetic methodologies and functional molecular systems. acs.orgbris.ac.uk

Crystal Engineering and Supramolecular Architectures

Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Structure Determination

Single-Crystal X-ray Diffraction (SCXRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides detailed information on bond lengths, bond angles, and the conformation of the molecule, as well as the intermolecular contacts that dictate the crystal packing. For derivatives of biphenyl (B1667301), SCXRD is crucial for understanding the torsional angle between the two phenyl rings, a key conformational feature.

The conformation of biphenyl derivatives in the solid state is primarily defined by the dihedral angle (twist angle) between the planes of the two phenyl rings. This angle results from a balance between two opposing effects: steric hindrance from the ortho-hydrogens, which favors a twisted conformation, and π-conjugation across the rings, which favors a planar arrangement.

In the crystalline state, the conformation is also heavily influenced by packing forces. For analogous compounds like 4-chloro-2'-biphenylol, crystal structures reveal that the biphenyl fragments can be significantly twisted, which can impede dense packing. acs.org For 4-Chloro-4'-ethynyl-1,1'-biphenyl, a non-planar conformation is expected, with the final dihedral angle being a compromise that allows for the optimization of intermolecular interactions within the crystal lattice. The presence of multiple, crystallographically independent molecules (a phenomenon known as Z' > 1) is also a possibility if finding a dense packing arrangement that satisfies all intermolecular bonding requirements proves difficult. acs.org

The specific functional groups on the biphenyl scaffold—the chloro and ethynyl (B1212043) moieties—are key to directing the supramolecular assembly through a variety of non-covalent interactions.

The terminal acetylenic hydrogen (C≡C-H) of the ethynyl group is a notable, albeit weak, hydrogen bond donor. It can participate in several types of hydrogen bonds:

C-H···Cl: The chlorine atom can act as a weak hydrogen bond acceptor.

C-H···π: The electron-rich π-systems of the biphenyl rings can also act as hydrogen bond acceptors. This interaction is common in ethynylbenzene derivatives. doi.org

In the closely related structure of 4-cyano-4'-ethynylbiphenyl, the terminal alkyne C-H group forms a linear hydrogen bond with the nitrogen atom of the cyano group on an adjacent molecule (C–H···N). worktribe.com This interaction is a powerful tool for creating linear supramolecular chains. Given the electronegativity and available lone pairs of the chlorine atom in this compound, a similar, though likely weaker, C-H···Cl interaction could be a significant structure-directing synthon.

Halogen bonding is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophile (a Lewis base). The chlorine atom in this compound can act as a halogen bond donor. The strength of this interaction is influenced by the electron-withdrawing nature of the aryl group to which it is attached.

Potential halogen bond acceptors for this molecule within a pure crystal could include:

The π-system of the ethynyl group of a neighboring molecule.

The π-system of one of the phenyl rings of a neighboring molecule.

The extended aromatic system of the biphenyl core provides an ideal platform for π-π stacking interactions. These interactions, driven by electrostatic and van der Waals forces, are crucial in the assembly of aromatic molecules. The typical arrangements are:

Parallel-displaced: Where the rings are parallel but offset from one another.

T-shaped (edge-to-face): Where a C-H bond from one ring points towards the face of another.

In related biphenyl systems, π-π interactions are a dominant feature, often leading to the formation of stacked columns or herringbone motifs. The specific geometry of the stacking would be influenced by the electronic nature of the substituents; the electron-withdrawing chlorine and the ethynyl group would modulate the quadrupole moment of the aromatic rings, affecting the preferred stacking orientation.

Identification of Intermolecular Interactions

Rational Design of Supramolecular Synthons and Crystal Packing

A supramolecular synthon is a robust structural unit formed by predictable intermolecular interactions that can be used to design and build crystalline architectures. For this compound, several potential synthons can be identified based on its functional groups.

The most likely packing would involve a combination of the interactions described above, potentially forming linear tapes via head-to-tail C-H···Cl hydrogen bonding or halogen bonding, which are then arranged into layers or 3D networks through π-π stacking of the biphenyl cores.

Co-crystallization and Polymorphism Research

Co-crystallization is a technique used to form a single crystalline material from two or more different molecular components that are solid at ambient conditions. This method is a powerful tool for modifying the physicochemical properties of a substance without altering its covalent structure. While specific co-crystallization studies involving this compound are not extensively documented in publicly available literature, the molecular structure suggests a high potential for forming co-crystals. The ethynyl group can act as a hydrogen bond donor or acceptor, and the chloro substituent can participate in halogen bonding. For instance, co-crystallization with pyridine-containing compounds could lead to the formation of halogen bonds between the chlorine atom and the nitrogen atom of the pyridine (B92270) ring. libretexts.orguni.lu

Polymorphism refers to the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct properties, including solubility, melting point, and stability. Research on substituted biphenyls has shown that they are prone to polymorphism due to the rotational freedom around the biphenyl linkage, which can lead to different molecular conformations (atropisomers) and subsequent packing arrangements in the crystal lattice. libretexts.orgyoutube.comstackexchange.com For example, studies on 4-chloro-2'-biphenylol have revealed the existence of polymorphs with different hydrogen-bonding motifs. acs.org Although specific polymorphs of this compound have not been detailed, it is reasonable to infer that this compound could also exhibit polymorphism, driven by the interplay of weak intermolecular interactions.

The potential for polymorphism in substituted biphenyls is often related to the presence of multiple, competing intermolecular interactions of similar strength. The chloro and ethynyl groups in this compound can engage in a variety of non-covalent interactions, including π-π stacking, C-H···π interactions, and halogen bonds, which could lead to the formation of different stable or metastable crystal forms under various crystallization conditions.

Table 1: Potential Intermolecular Interactions in the Crystal Engineering of this compound

| Interaction Type | Potential Participating Groups | Significance in Crystal Engineering |

| Halogen Bonding | Chloro group as a halogen bond donor | Directional interaction for predictable assembly |

| Hydrogen Bonding | Ethynyl group as a weak C-H donor | Formation of chains or networks |

| π-π Stacking | Biphenyl aromatic rings | Stabilization of layered structures |

| C-H···π Interactions | Ethynyl C-H and aromatic rings | Contribution to overall packing efficiency |

Self-Assembly on Surfaces (e.g., Au(111))

The self-assembly of organic molecules on solid substrates is a key process in the bottom-up fabrication of nanostructures and molecular electronic devices. The Au(111) surface is a common substrate for such studies due to its relative inertness and well-defined crystallographic orientation.

While direct studies on the self-assembly of this compound on Au(111) are limited, research on related biphenyl derivatives provides significant insights. For instance, self-assembled monolayers (SAMs) of 1,1'-biphenyl-4-thiol on Au(111) have been shown to form highly ordered structures. nih.gov The packing of these molecules is influenced by a delicate balance between molecule-substrate and intermolecular interactions.

The presence of a chloro-substituent can influence the self-assembly process in several ways. Halogen atoms can alter the electronic properties of the molecule and introduce specific intermolecular interactions, such as halogen bonding, which can affect the packing arrangement of the monolayer. Studies on halogen-substituted aromatic thiols on metal surfaces have demonstrated that the nature and position of the halogen can significantly impact the resulting film structure. nih.govdntb.gov.uaacs.org

The ethynyl group can also play a crucial role in the self-assembly on Au(111). The terminal alkyne can interact with the gold surface, potentially leading to polymerization or the formation of specific surface-stabilized organometallic structures. The interplay between the chloro and ethynyl functionalities, along with the biphenyl core, would likely result in complex and potentially tunable self-assembled structures on the Au(111) surface.

Table 2: Comparison of Self-Assembled Monolayers of Related Biphenyl Derivatives on Au(111)

| Compound | Key Findings | Reference |

| 1,1'-biphenyl-4-thiol | Forms densely packed, ordered monolayers with a (2 × 2) structure that can evolve upon annealing. | nih.gov |

| Halogen-substituted biphenyl thiols | Halogen substituents influence the cross-linking efficiency and electronic properties of the self-assembled monolayers. | nih.govacs.org |

| Biphenyl alkane thiols | Exhibit complex structural polymorphism in self-assembled monolayers, influenced by the interplay of anchoring and ordering. | dntb.gov.ua |

Incorporation into Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic ligands. wikipedia.org The properties of these materials, such as porosity, stability, and functionality, are highly dependent on the nature of the metal centers and the organic linkers.

This compound is a promising candidate for use as a functional linker in the synthesis of MOFs and coordination polymers. The ethynyl group can be used for post-synthetic modification through "click" chemistry or can directly coordinate to metal centers. tesisenred.net The biphenyl backbone provides rigidity and length to the linker, which is crucial for creating porous structures. The chloro-substituent can introduce functionality into the pores of the MOF, potentially influencing its adsorption properties or serving as a site for further chemical modification.

While there are no specific reports detailing the use of this compound as a linker, numerous studies have utilized similar biphenyl-based ligands for the construction of MOFs and coordination polymers. For example, 4,4'-diethynylbiphenyl (B1353978) has been employed as a linker to create porous polymers. researchgate.net Furthermore, chloro-functionalized linkers have been shown to influence the topology and properties of rare-earth MOFs. acs.org

The incorporation of this compound as a linker could lead to the development of novel MOFs with tailored properties for applications in gas storage, separation, and catalysis. The presence of the chloro group could enhance the selectivity for certain gas molecules or provide a handle for anchoring catalytic species.

Table 3: Examples of Biphenyl-Based Linkers in MOFs and Coordination Polymers

| Linker | Resulting Structure/Application | Reference |

| 4,4'-Diethynylbiphenyl | Used in the synthesis of poly-yne polymers with transition metals. | researchgate.net |

| Biphenyl-dicarboxylic acids | Common linkers for creating a wide range of MOF topologies. | wikipedia.orgacs.org |

| Chloro-functionalized tricarboxylate linkers | Regulate the topologies of rare-earth metal-organic frameworks. | acs.org |

| Biphenyl-based triazole linkers | Form two- and three-dimensional coordination polymers with zinc. | science.gov |

Polymer Chemistry and Macromolecular Science

Monomer Design and Polymerization Strategies

The design of monomers is a foundational aspect of creating polymers with specific properties. The structure of 4-Chloro-4'-ethynyl-1,1'-biphenyl, with its distinct reactive ends, allows for its use in various polymerization strategies to create precisely defined macromolecular architectures.

The biphenyl-ethynyl moiety is a valuable component in the design of conjugated polymers, imparting rigidity and facilitating electron delocalization along the polymer backbone. The synthesis of these polymers commonly relies on transition metal-catalyzed cross-coupling reactions, such as the Sonogashira, Suzuki, or Negishi reactions. In a typical Sonogashira reaction, the ethynyl (B1212043) group of one monomer couples with an aryl halide (like the chloro group of this compound on another monomer) in the presence of a palladium/copper co-catalyst system. researchgate.net This method is highly efficient for forming carbon-carbon bonds and is widely used to create polymers with alternating aryl and alkyne units. researchgate.netchim.it

Soluble and rigid polymers can be synthesized through a stepwise approach using sequential Pd(0)-catalyzed cross-coupling reactions. acs.org For instance, porous organic polymers have been created using 4,4'-diethynyl-1,1'-biphenyl (a related monomer) through Sonogashira coupling, demonstrating the versatility of this building block in creating complex network structures. ossila.com

| Polymerization Reaction | Catalyst/Reagents | Description | Reference |

| Sonogashira Coupling | Pd(0)/Cu(I) complexes, Amine base | Couples a terminal alkyne with an aryl halide. Widely used for synthesizing poly(aryleneethynylene)s. | researchgate.net |

| Suzuki Coupling | Pd catalyst, Boronic acid/ester, Base | Forms a C-C bond between an organoboron compound and an organohalide. | acs.org |

| Negishi Coupling | Pd or Ni catalyst, Organozinc reagent | Couples an organozinc compound with an organohalide. | uni-muenchen.de |

The polymerization of monomers like this compound directly leads to the formation of poly(phenyleneethynylene)s (PPEs). These are a class of conjugated polymers characterized by a rigid-rod backbone consisting of alternating phenylene and ethynyl units. The inclusion of the biphenylene (B1199973) fragment from the monomer into the polymer backbone can influence the material's optical properties, often resulting in a blue shift in absorption and photoluminescence spectra compared to simpler poly(ethynylenephenylene)s. researchgate.net

The properties of PPEs can be finely tuned by controlling the length and composition of the phenylene/ethynylene segments. acs.org The inherent rigidity of the PPE backbone often leads to strong intermolecular π–π stacking, which can be modulated by introducing bulky side chains to improve solubility and processability without significantly disrupting the electronic conjugation. pnas.org

| Polymer Structure | Monomer Units | Key Features | Reference |

| Poly(phenyleneethynylene) (PPE) | Aryl halides, Di-alkynes | Rigid-rod backbone, high thermal stability, tunable optical and electronic properties. | researchgate.net |

| Biphenylene Ethynylene Co-polymers | Diethynylbiphenyl, Dihaloarenes | Introduction of biphenyl (B1667301) units alters conjugation and can cause a blue shift in emission spectra. | researchgate.net |

| Soluble PPEs with side chains | Alkoxy-substituted monomers | Long alkyl or alkoxy side chains enhance solubility for solution processing. | acs.orgpnas.org |

A fascinating extension of PPE chemistry involves the incorporation of transition metals directly into the polymer backbone, creating organometallic polymers or poly(metalla-ynes). bath.ac.uk In these materials, the d-orbitals of the metal participate in the π-conjugation (dπ–pπ conjugation), which can significantly alter the electronic and photophysical properties of the polymer. pnas.org This inclusion can reduce the bandgap and introduce new electron transition pathways. pnas.org

The synthesis of these polymers can be achieved through various methods, including the polymerization of alkynes and carbynes in the presence of metal complexes. pnas.org Another approach involves using metal-catalyzed reactions like the cyclotrimerization of aryl alkynes. For example, a polymer-supported cobalt catalyst has been used for the [2+2+2] cycloaddition of aryl alkynes to form substituted benzene (B151609) rings within a polymer structure. acs.org Group 8 metals such as Ruthenium(II) and Iron(II) are also of interest for creating metalla-ynes with potential applications as electronic wires and in nonlinear optics. bath.ac.uk

Polymerization Mechanisms and Kinetic Studies

Understanding the mechanism of polymerization is crucial for controlling the structure, molecular weight, and dispersity of the final polymer, which in turn dictate its material properties.

While many conjugated polymers are synthesized via step-growth mechanisms, chain-growth polymerization methods offer superior control over the polymer's molecular characteristics. Catalyst-transfer polymerization (CTP) is a prominent chain-growth technique for synthesizing conjugated polymers with well-defined architectures, targeted molecular weights, and narrow dispersity. umich.edu

In CTP, the catalyst (typically a Ni or Pd complex) remains associated with the end of the growing polymer chain. After each monomer insertion, the catalyst "walks" or transfers to the new chain end, ready for the next monomer addition. chemrxiv.org This living-type mechanism allows for the synthesis of block copolymers and other complex sequences. The chain-growth copolymerization of functionalized ethynylarenes with monomers like 4,4′-diethynylbiphenyl has been demonstrated as a viable route to conjugated porous networks. ossila.com

The success of controlled polymerization hinges on the design and selection of the catalytic system. For the synthesis of polymers from this compound and related monomers, palladium-based catalysts are prevalent. These systems typically consist of a palladium precatalyst, a phosphine (B1218219) ligand, and a base. acs.org

The choice of ligand is critical, with bulky electron-rich phosphine ligands like XPhos and RuPhos often employed to promote efficient catalysis. chemrxiv.org However, challenges such as slow initiation of the precatalyst can lead to broader dispersity. umich.edu Research efforts focus on designing new precatalysts and optimizing reaction conditions to ensure that the rate of initiation is faster than or comparable to the rate of propagation, a key requirement for a controlled polymerization. umich.edu Beyond palladium, other systems, such as polymer-supported cobalt catalysts, have been developed for specific transformations like regioselective cyclotrimerization, offering a heterogeneous and reusable catalytic option. acs.org

| Catalytic System | Components | Polymerization Type | Key Features/Advantages | Reference |

| Pd-Phosphine Complexes | Pd(0) or Pd(II) precatalyst, Phosphine ligand (e.g., PPh₃, XPhos) | Sonogashira, Suzuki, CTP | Highly versatile for C-C bond formation; ligand choice controls reactivity and polymer structure. | acs.orgacs.orgchemrxiv.org |

| Catalyst-Transfer Polymerization (CTP) | Ni or Pd catalysts (e.g., Ni(dppe)Cl₂) | Chain-Growth | Provides control over molecular weight, low dispersity, and access to block copolymers. | umich.edu |

| Polymer-Supported Cobalt | CoCl₂ on Poly(4-vinylpyridine) (P4VP) | Cycloaddition | Heterogeneous catalyst, high regioselectivity, recoverable and reusable. | acs.org |

Structure-Property Relationships in Polymeric Materials

The predictable relationship between a monomer's structure and the resulting polymer's characteristics is a foundational concept in materials science. For polymers derived from this compound, the specific arrangement of its constituent parts—the biphenyl unit, the ethynyl linkage, and the chlorine atom—directly dictates the final macromolecular architecture and its associated electronic and optical behaviors.

Influence of Monomer Structure on Polymer Architecture and Conformation

The structure of this compound is instrumental in defining the architecture of its corresponding polymers. The presence of the rigid biphenyl group and the linear acetylene (B1199291) rod (from the ethynyl group) promotes the formation of semi-rigid or rigid-rod polymer chains. This inherent stiffness is a common characteristic of polymers incorporating biphenylene units. For instance, polymers synthesized from similar rigid monomers like 4,4'-bis(2-iodoethynyl)-1,1'-biphenyl have been shown to be insoluble, a direct consequence of their unyielding structures which facilitates strong intermolecular packing researchgate.net.

Furthermore, the asymmetry of the this compound monomer, with a chloro group on one phenyl ring and an ethynyl group on the other, leads to a repeating unit with a specific head-to-tail directionality. This controlled regiochemistry can influence how the polymer chains pack together in the solid state, affecting properties like crystallinity and solubility. The presence of the polar C-Cl bond introduces dipole-dipole interactions that can further modify the intermolecular forces and the resulting morphology of the material. acs.org

Electronic and Optical Properties of Resulting Macromolecules

The electronic and optical properties of macromolecules derived from this compound are a direct result of the extended π-conjugated system created during polymerization. The alternating arrangement of aromatic biphenyl units and ethynyl linkages forms a conductive pathway for electrons, making these materials potential organic semiconductors. acs.org

The inherent twist in the biphenyl unit, which affects the polymer conformation, also plays a crucial role in its optical properties. By interrupting the π-conjugation, the dihedral angle increases the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). acs.org This typically results in a blue shift in the material's absorption and photoluminescence (light-emitting) spectra compared to analogous polymers with more planar backbones. ias.ac.inresearchgate.net Studies on co-polymers containing biphenylene ethynylene fragments have demonstrated this effect, where the introduction of the twisted biphenyl unit shifts the lowest energy absorption band to shorter wavelengths. researchgate.net

The chlorine atom provides an additional mechanism for tuning the polymer's electronic characteristics. As an electron-withdrawing group, it lowers the energy levels of both the HOMO and LUMO of the polymer backbone. This modification can enhance the material's stability against oxidative degradation and facilitate electron injection, which is advantageous for applications in n-channel organic field-effect transistors or as electron-transport layers in organic light-emitting diodes (OLEDs). acs.orgtandfonline.com The ability to fine-tune these electronic properties through substituent effects is a key strategy in the rational design of novel functional polymers. researchgate.net

The following table presents optical data for structurally related poly(phenyleneethynylene) co-polymers containing biphenylene units, illustrating the typical absorption and emission characteristics of such systems.

| Polymer Name | Composition | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Reference |

|---|---|---|---|---|

| P1 | Copolymer of 4,4'-diethynylbiphenyl (B1353978) and 1,4-bis(butyloxy)-2,5-diiodobenzene | 395 | 421, 447 | ias.ac.inresearchgate.net |

| P2 | Copolymer of 4,4'-diethynylbiphenyl and 1,4-bis(octyloxy)-2,5-diiodobenzene | 395 | 421, 448 | ias.ac.inresearchgate.net |

Advanced Materials Applications and Emerging Research Directions

Liquid Crystalline Systems Development

The biphenyl (B1667301) core is a well-established mesogen, a fundamental component in the formation of liquid crystalline phases. The linear, rigid structure of 4-Chloro-4'-ethynyl-1,1'-biphenyl is conducive to the formation of such phases. The presence of the terminal ethynyl (B1212043) group offers a route to create more complex liquid crystalline materials, such as polymers and dimers, which can exhibit a broad range of mesophases.

The chloro-substituent, while not as strongly influencing as longer alkyl or alkoxy chains, can affect the melting point and the stability of the liquid crystal phases. arabjchem.orgtandfonline.com Halogenation of biphenyl derivatives is a known strategy to modulate their physical properties, including viscosity and dielectric anisotropy. arabjchem.org For instance, the introduction of a halogen can lead to changes in intermolecular interactions, which in turn dictates the type of liquid crystal phase (nematic, smectic, etc.) and the transition temperatures. tandfonline.comgoogle.comacs.orgmdpi.comuobaghdad.edu.iqsciencescholar.us While specific studies on the liquid crystalline properties of this compound are not extensively documented, the properties of analogous halogenated and ethynyl-substituted biphenyls suggest its potential in this area. google.comrsc.orgmdpi.com

Table 1: Comparison of Mesogenic Properties of Related Biphenyl Derivatives

| Compound/System | Mesophase Type(s) | Key Structural Features | Reference(s) |

| Alkyl and Alkoxy-substituted Diphenyldiacetylenes | Nematic, Smectic | Diphenyldiacetylene core with terminal alkyl/alkoxy chains. | google.com |

| Fluorinated Biphenyl and Terphenyl Derivatives | Nematic, Smectic A | Biphenyl or terphenyl core with lateral fluoro-substituents. | arabjchem.org |

| Halogenated Benzyl Alcohol Ester Derivatives | Nematic, Smectic | Three-ring esters with terminal halogen and alkoxy groups. | tandfonline.com |

| Bridged Biphenyl Derivatives | Nematic | Biphenyl core with a propylene (B89431) bridge. | rsc.org |

Optoelectronic Materials and Devices

The extended π-conjugation provided by the biphenyl and ethynyl groups in this compound makes it a promising candidate for optoelectronic applications. Arylene ethynylene structures are known for their desirable electronic and photophysical properties, which are crucial for devices like Organic Light-Emitting Diodes (OLEDs). lookchem.comgoogle.com The ethynyl linkage contributes to the rigidity and planarity of the molecular structure, which can enhance π-orbital overlap and facilitate charge transport. ias.ac.in

Polymers and oligomers incorporating ethynylbiphenyl units have been synthesized and investigated for their use in electronic and optoelectronic devices. ias.ac.in These materials often exhibit strong fluorescence, and their absorption and emission characteristics can be tuned by modifying the chemical structure. ias.ac.in The chloro-substituent in this compound can influence the electronic properties, such as the HOMO-LUMO energy levels, through its inductive effects. While specific data for this compound is limited, related nitro-substituted ethynylbiphenyls are noted for their use in OLEDs. evitachem.com

Molecular Recognition and Sensing Platforms

The rigid and well-defined structure of this compound makes it an interesting component for the design of host molecules in molecular recognition and sensing applications. The biphenyl unit can participate in π-π stacking interactions, a key driving force in the formation of host-guest complexes. nottingham.ac.uk The ethynyl group provides a versatile handle for further functionalization, allowing for the construction of more complex receptor architectures.

Furthermore, the presence of a halogen atom opens up the possibility of halogen bonding, a directional non-covalent interaction that is increasingly being exploited in supramolecular chemistry for the recognition of anions and neutral molecules. journal-spqeo.org.uanih.gov Host-guest systems involving halogenated aromatic compounds have been shown to exhibit selective binding and can be used for the separation of different guest molecules. journal-spqeo.org.uaacs.orgresearchgate.netresearchgate.net For instance, calixarenes functionalized with halogenated aromatic groups have demonstrated sensitivity towards volatile halogen-aromatic compounds. journal-spqeo.org.ua

Catalytic Applications (e.g., as Ligands or Precursors)

The this compound molecule can serve as a precursor for the synthesis of sophisticated ligands for transition metal catalysis. The biphenyl scaffold is a privileged structure in ligand design, particularly for cross-coupling reactions. conicet.gov.ararkat-usa.orgrsc.orgtrdizin.gov.trnih.govnih.gov The ethynyl group can be readily transformed into other functional groups, such as phosphines, which are widely used as ligands for palladium and other transition metals. nih.gov

For example, biphenyl-based phosphine (B1218219) ligands are highly effective in palladium-catalyzed reactions like the Suzuki-Miyaura and Heck couplings. arkat-usa.orgrsc.orgtrdizin.gov.tr The steric and electronic properties of these ligands can be fine-tuned by introducing substituents on the biphenyl rings, which in turn influences the activity and selectivity of the catalyst. conicet.gov.arconicet.gov.ar While the direct use of this compound as a ligand is not reported, its conversion to a phosphine or arsine ligand could yield catalysts with unique properties. conicet.gov.arnih.govconicet.gov.ar

Table 2: Examples of Biphenyl-Based Ligands in Catalysis

| Ligand Type | Catalytic Reaction | Metal | Key Features | Reference(s) |

| Biphenyl-based Arsine Ligands | Heck Reaction | Palladium | Sterically demanding ligands with tunable electronic properties. | conicet.gov.ar |

| Bis(imidazolin-2-ylidene) Ligands with Biphenyl Backbone | Suzuki-Miyaura Reaction | Palladium | Chelate bis-NHC ligands providing high stability and activity. | arkat-usa.org |

| Biphenyl-based Benzimidazol-2-ylidene Ligands | Heck and Suzuki-Miyaura Reactions | Palladium | Bulky NHC ligands effective for coupling of aryl chlorides. | rsc.org |

| Iminophosphine Ligands with Biphenyl Moiety | Heck and Suzuki-Miyaura Reactions | Palladium | PN ligands showing high conversion rates with aryl halides. | trdizin.gov.tr |

Host-Guest Chemistry and Supramolecular Hosts

The principles of host-guest chemistry rely on the specific and selective binding between a host and a guest molecule. The structure of this compound contains elements that are highly relevant to the design of supramolecular hosts. The aromatic biphenyl unit can act as a binding site through π-π interactions, while the chloro group can participate in halogen bonding. journal-spqeo.org.uanih.govresearchgate.netresearchgate.net

The ethynyl group is particularly valuable in this context as it allows for the covalent linking of multiple biphenyl units to create larger, pre-organized host cavities. Such macrocyclic structures can encapsulate guest molecules with high selectivity. For example, supramolecular assemblies of ethynyl derivatives can form ordered networks on surfaces, which is of interest for nanotechnology. nottingham.ac.uk The study of guest exchange in halogenated host-guest compounds has shown that both the host structure and the nature of the guest influence the binding and release kinetics. acs.orgresearchgate.netresearchgate.net

Design Principles for New Functional Materials with Tunable Properties

The Biphenyl Core: Provides rigidity, linearity, and a platform for π-conjugated systems. Its conformation can be influenced by substituents, which in turn affects the properties of the resulting material. acs.org

The Ethynyl Group: Acts as a rigid linker and a reactive handle for polymerization or functionalization. It is crucial for creating extended conjugated systems found in optoelectronic materials and for building up larger supramolecular structures. ias.ac.innottingham.ac.ukossila.com

The Chloro Substituent: Modulates the electronic properties through inductive effects and can introduce specific intermolecular interactions like halogen bonding. arabjchem.orgjournal-spqeo.org.ua This allows for the fine-tuning of properties such as liquid crystal phase behavior and molecular recognition capabilities.

By systematically modifying each of these components, it is possible to design a wide range of new materials with tailored properties for specific applications. For instance, replacing the chloro group with other halogens or functional groups can systematically alter the intermolecular forces and, consequently, the material's bulk properties. arabjchem.org Similarly, the ethynyl group can be used in click chemistry or Sonogashira coupling reactions to build complex architectures. ossila.com

Q & A

Q. What are the optimal synthetic routes for preparing 4-Chloro-4'-ethynyl-1,1'-biphenyl, and how can reaction yields be maximized?

- Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling between 4-chlorophenylboronic acid and 4-ethynylphenyl halides (e.g., bromide or iodide) under inert conditions (e.g., N₂ atmosphere) is effective. Key parameters include:

- Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf) (1–5 mol%).

- Base: K₂CO₃ or NaOAc in a biphasic solvent system (toluene/water).

- Temperature: 80–110°C for 12–24 hours.

Purification via flash column chromatography (e.g., hexane/ethyl acetate gradient) yields >80% purity. Optimization of stoichiometry and catalyst loading minimizes byproducts .

Q. How can nuclear magnetic resonance (NMR) spectroscopy confirm the structure of this compound?

- Methodological Answer : Key NMR signals for structural validation include:

- ¹H NMR :

- Aromatic protons: Multiplets at δ 7.2–7.6 ppm (integration for 8H, biphenyl backbone).

- Ethynyl proton: Sharp singlet at δ 2.8–3.2 ppm (C≡CH).

- ¹³C NMR :

- Alkyne carbons: Peaks at δ 70–85 ppm (sp-hybridized carbons).

- Chlorinated aromatic carbon: δ ~140 ppm.

Compare experimental shifts with computed DFT-generated spectra to validate assignments .

Advanced Research Questions

Q. What methodologies resolve discrepancies between experimental crystallographic data and computational (DFT) predictions for this compound?

- Methodological Answer :

- Experimental Refinement : Use SHELXL for small-molecule refinement. Adjust thermal parameters (Ueq) and occupancy factors to address disordered regions. Validate with R-factor convergence (R₁ < 5%) .

- Computational Alignment : Perform DFT geometry optimization (e.g., B3LYP/6-311+G(d,p)) and overlay with XRD-derived coordinates. Root-mean-square deviation (RMSD) < 0.1 Å indicates good agreement. Discrepancies in bond lengths >0.02 Å may require re-evaluation of solvent effects or crystal packing forces .

Q. How can palladium-catalyzed cross-coupling reactions be optimized for ethynyl group introduction in biphenyl systems?

- Methodological Answer :

- Precatalyst Selection : Use Pd₂(dba)₃ with XPhos ligands for sterically hindered substrates.

- Solvent System : DMF or THF at 60–80°C enhances coupling efficiency.

- Substrate Activation : Pre-functionalize the ethynyl component as a trimethylsilyl (TMS)-protected intermediate to prevent side reactions. Desilylation with K₂CO₃/MeOH post-coupling restores the alkyne .

Q. What strategies assess the bioaccumulation potential of this compound with limited experimental data?

- Methodological Answer :

- QSAR Modeling : Use EPI Suite or OPERA to predict log Kow (octanol-water partition coefficient). A log Kow >5 suggests high bioaccumulation potential.

- Read-Across Analysis : Compare with structurally similar compounds (e.g., 4-chlorobiphenyl derivatives). If experimental BCF (bioconcentration factor) data for analogs exceed 2000, prioritize in vivo testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.